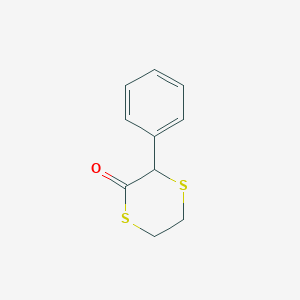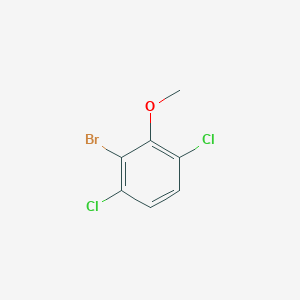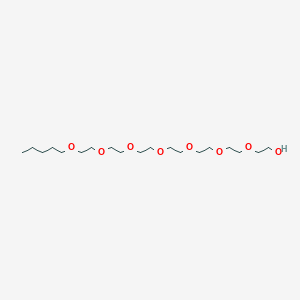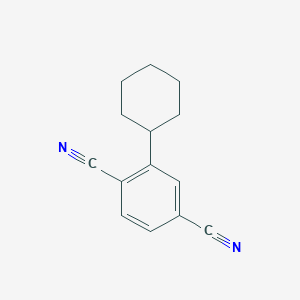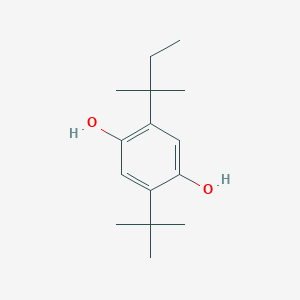
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is a complex organic compound with a unique structure that includes a fluorene core substituted with methyl and tetraphenylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the fluorene core: Starting with a fluorene derivative, such as 9H-fluorene, the methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of amine groups: The tetraphenylamine groups are introduced through a nucleophilic substitution reaction. This involves reacting the methylated fluorene with aniline derivatives under basic conditions, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline derivatives in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methylfluorene: A simpler derivative with a single methyl group on the fluorene core.
Tetraphenylamine: A compound with four phenyl groups attached to a central nitrogen atom.
9H-Fluorene: The parent compound without any substituents.
Uniqueness
9-Methyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is unique due to its combination of a fluorene core with both methyl and tetraphenylamine groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
143886-07-1 |
|---|---|
Molekularformel |
C38H30N2 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
9-methyl-2-N,2-N,7-N,7-N-tetraphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C38H30N2/c1-28-37-26-33(39(29-14-6-2-7-15-29)30-16-8-3-9-17-30)22-24-35(37)36-25-23-34(27-38(28)36)40(31-18-10-4-11-19-31)32-20-12-5-13-21-32/h2-28H,1H3 |
InChI-Schlüssel |
MYFPVTPQSFKZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


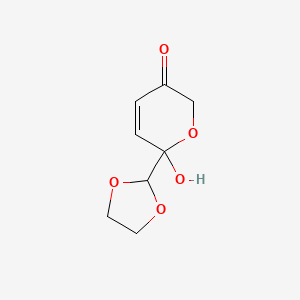
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
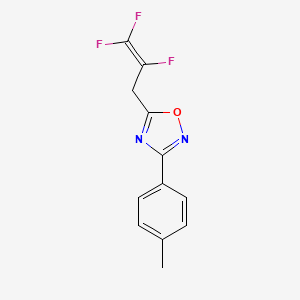
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
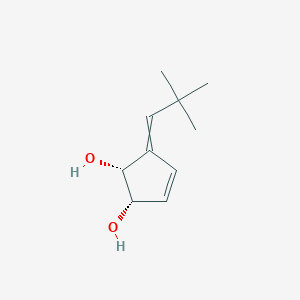
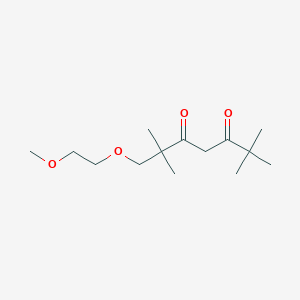
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
